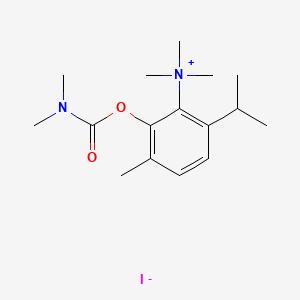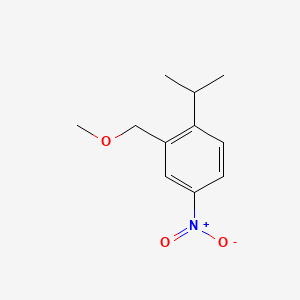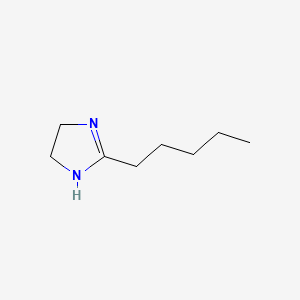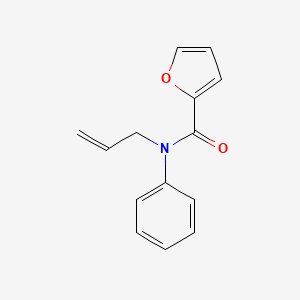
1-(4-chloro-1H-indol-3-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-1H-indol-3-yl)butan-2-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a 4-chloro substitution on the indole ring, which can influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-1H-indol-3-yl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis often begins with 4-chloroindole.
Alkylation: The 4-chloroindole undergoes alkylation with a suitable butan-2-amine derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chloro-1H-indol-3-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-(4-chloro-1H-indol-3-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing cellular pathways and processes. The chlorine substitution may enhance its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methyl-1H-indol-3-yl)butan-2-amine: Similar structure but with a methyl group instead of chlorine.
1-(4-Bromo-1H-indol-3-yl)butan-2-amine: Similar structure but with a bromine atom instead of chlorine.
1-(4-Fluoro-1H-indol-3-yl)butan-2-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
1-(4-chloro-1H-indol-3-yl)butan-2-amine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Propiedades
Número CAS |
715-47-9 |
|---|---|
Fórmula molecular |
C12H15ClN2 |
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
1-(4-chloro-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H15ClN2/c1-2-9(14)6-8-7-15-11-5-3-4-10(13)12(8)11/h3-5,7,9,15H,2,6,14H2,1H3 |
Clave InChI |
YAYYLLZJMZNDFN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CNC2=C1C(=CC=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile](/img/structure/B13774772.png)




![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)


![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)




![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)
